2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) .
Coupling with 2,4-Difluorophenyl Group: The final step involves coupling the pyrazole derivative with a 2,4-difluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets .
Agrochemicals: It is used in the development of pesticides and herbicides, leveraging its stability and bioactivity .
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a pyrazole ring.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its trifluoromethyl and difluorophenyl groups, which confer enhanced stability, lipophilicity, and bioactivity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Biological Activity
The compound 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H8F5N3O2, with a molecular weight of approximately 325.2 g/mol. The structure features a pyrazole ring substituted with trifluoromethyl and carboxylate groups, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₈F₅N₃O₂ |
Molecular Weight | 325.2 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Data not available |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown efficacy against various cancer cell lines. For instance, a study reported that pyrazole derivatives displayed IC50 values ranging from 54.25% to 90% against different cancer types, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds related to this compound have shown promising results in reducing inflammation markers in vitro. An example includes a series of triazole-linked pyrazoles that demonstrated significant anti-inflammatory activity with IC50 values comparable to standard medications like diclofenac sodium .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. For example, many pyrazole derivatives act as inhibitors of cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in inflammatory responses and tumorigenesis .
Table 2: Biological Activities and IC50 Values
Activity Type | Cell Line/Target | IC50 Value (µM) |
---|---|---|
Anticancer | HeLa | 54.25 |
Anticancer | HepG2 | 38.44 |
Anti-inflammatory | Various | 60.56 - 69.15 |
Case Study 1: Anticancer Screening
A study evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines, including non-small cell lung cancer and colon cancer models. The compound showed promising inhibition rates, leading to further development for targeted therapies .
Case Study 2: Inflammation Models
In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema when treated with the compound, highlighting its potential for treating inflammatory diseases .
Properties
IUPAC Name |
(2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAOENOOFGWMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.